molecular formula C26H27Cl2N5Na2O8S2 B12754361 Einecs 284-583-9 CAS No. 84930-03-0

Einecs 284-583-9

Cat. No.: B12754361
CAS No.: 84930-03-0
M. Wt: 718.5 g/mol
InChI Key: QOKZLYLUQNZBDY-UHFFFAOYSA-L
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Description

. It is a member of the alkylphenols family, which are widely used in industrial applications due to their surfactant properties. Nonylphenol is known for its role as an intermediate in the production of nonylphenol ethoxylates, which are used in detergents, emulsifiers, and other products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonylphenol is typically synthesized through the alkylation of phenol with nonenes (branched or linear) in the presence of an acid catalyst. The reaction conditions often involve temperatures ranging from 100°C to 200°C and pressures of 1 to 5 atmospheres. The process can be carried out in either batch or continuous reactors.

Industrial Production Methods: Industrial production of nonylphenol involves the use of large-scale reactors where phenol and nonenes are mixed with an acid catalyst such as sulfuric acid or phosphoric acid. The reaction mixture is then heated to the desired temperature and maintained under controlled pressure. After the reaction is complete, the product is purified through distillation and other separation techniques to obtain high-purity nonylphenol.

Chemical Reactions Analysis

Types of Reactions: Nonylphenol undergoes various chemical reactions, including:

    Oxidation: Nonylphenol can be oxidized to form nonylphenol ethoxylates, which are used as surfactants.

    Reduction: Reduction reactions can convert nonylphenol to nonylphenol alcohols.

    Substitution: Nonylphenol can undergo electrophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonic acids in the presence of catalysts.

Major Products:

    Oxidation: Nonylphenol ethoxylates

    Reduction: Nonylphenol alcohols

    Substitution: Halogenated or sulfonated nonylphenol derivatives

Scientific Research Applications

Nonylphenol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of surfactants and other chemicals.

    Biology: Studied for its endocrine-disrupting properties and effects on aquatic organisms.

    Medicine: Investigated for its potential toxicological effects and mechanisms of action.

    Industry: Utilized in the production of detergents, emulsifiers, and other industrial products.

Mechanism of Action

Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, leading to the activation of estrogen-responsive genes and pathways. This can result in various biological effects, including endocrine disruption and reproductive toxicity. The molecular targets of nonylphenol include estrogen receptors alpha and beta, which are involved in regulating gene expression and cellular functions.

Comparison with Similar Compounds

    Octylphenol: Used in the production of octylphenol ethoxylates, which are also surfactants.

    Dodecylphenol: Utilized in the synthesis of dodecylphenol ethoxylates and other industrial products.

Nonylphenol’s unique structure and properties make it a valuable compound in various industrial and research applications, despite its potential environmental and health concerns.

Properties

CAS No.

84930-03-0

Molecular Formula

C26H27Cl2N5Na2O8S2

Molecular Weight

718.5 g/mol

IUPAC Name

disodium;2-[[1-(2,5-dichloro-4-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonate;2-(diethylamino)ethanol

InChI

InChI=1S/C20H14Cl2N4O7S2.C6H15NO.2Na/c1-10-18(20(27)26(25-10)16-8-14(22)17(9-13(16)21)34(28,29)30)24-23-15-7-6-11-4-2-3-5-12(11)19(15)35(31,32)33;1-3-7(4-2)5-6-8;;/h2-9,18H,1H3,(H,28,29,30)(H,31,32,33);8H,3-6H2,1-2H3;;/q;;2*+1/p-2

InChI Key

QOKZLYLUQNZBDY-UHFFFAOYSA-L

Canonical SMILES

CCN(CC)CCO.CC1=NN(C(=O)C1N=NC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)[O-])C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+]

Origin of Product

United States

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